2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride
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Overview
Description
2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a difluoromethoxy group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride typically involves the reaction of 2-amino-1,3-propanediol with difluoromethoxy reagents under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride, to facilitate the substitution of the hydroxyl group with the difluoromethoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium amide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine .
Scientific Research Applications
2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: Lacks the difluoromethoxy group and has different chemical properties.
3-Amino-2-propanol: Similar structure but without the difluoromethoxy group.
2-Amino-2-(difluoromethoxy)ethanol: Similar functional groups but with a shorter carbon chain.
Uniqueness
2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2913243-94-2 |
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Molecular Formula |
C4H10ClF2NO2 |
Molecular Weight |
177.58 g/mol |
IUPAC Name |
2-amino-3-(difluoromethoxy)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H9F2NO2.ClH/c5-4(6)9-2-3(7)1-8;/h3-4,8H,1-2,7H2;1H |
InChI Key |
DPYNCMBNESPEAA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(F)F)N)O.Cl |
Origin of Product |
United States |
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